4-Oxo-4-phenoxybutanoic acid

Vue d'ensemble

Description

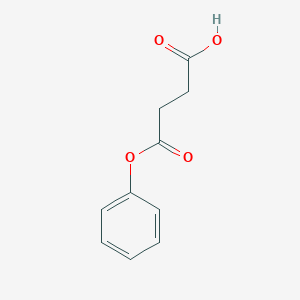

4-Oxo-4-phenoxybutanoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a phenoxy group attached to a butanoic acid backbone, with a ketone functional group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenoxybutanoic acid typically involves the reaction of phenol with succinic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium and involves the following steps:

- Dissolve phenol in a solution of sodium carbonate in water and cool the mixture to 0°C.

- Add succinic anhydride to the mixture and stir at 0°C for 1 hour.

- Gradually warm the reaction mixture to room temperature and stir overnight.

- Acidify the mixture to pH 0 using hydrochloric acid.

- Extract the product with chloroform, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale extraction and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Oxo-4-phenoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: N-bromophthalimide in aqueous acetic acid.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Reduction: Products include alcohols.

Substitution: Products depend on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the primary applications of 4-oxo-4-phenoxybutanoic acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that these compounds act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolic pathway associated with several neurodegenerative conditions, including Alzheimer’s disease, Huntington's chorea, and Parkinson's disease. By inhibiting this enzyme, these compounds can potentially alter the progression of these diseases by increasing the levels of neuroprotective metabolites such as kynurenic acid (KYNA) while decreasing harmful metabolites like quinolinic acid (QUIN) .

Organic Synthesis

Oxidation Reactions

The oxidation of this compound has been extensively studied using various oxidizing agents. For example, a study demonstrated that tripropylammonium fluorochromate (TriPAFC) effectively oxidizes this compound in a solvent mixture of acetic acid and water. The reaction resulted in the formation of benzoic acid, showcasing the compound's utility in synthetic organic chemistry .

Kinetic Studies

Kinetic studies on the oxidation process reveal important parameters such as rate constants and activation energies. These studies help to understand the reaction mechanisms involved, which can be critical for optimizing synthetic pathways in pharmaceutical development .

Table 1: Kinetic Parameters for Oxidation of this compound

| Solvent Composition | Rate Constant (k) | Activation Energy (Ea) | ΔS# (Entropy Change) |

|---|---|---|---|

| 50% Acetic Acid - 50% Water | 75.5 kJ/mol | -150 J/mol·K | |

| 70% Acetic Acid - 30% Water | 80.0 kJ/mol | -160 J/mol·K |

This table summarizes key kinetic parameters obtained from experiments involving the oxidation of this compound under varying solvent conditions.

Case Studies

Case Study: Inhibition of KYN-3-OHase

A significant study focused on the effects of this compound derivatives on KYN-3-OHase activity demonstrated that these compounds could effectively reduce enzyme activity in vitro. The results indicated a dose-dependent relationship where increased concentrations led to greater inhibition, suggesting potential therapeutic benefits for neurodegenerative conditions .

Case Study: Synthetic Pathway Optimization

In another study, researchers optimized the synthesis of benzoic acid from this compound using TriPAFC as an oxidizing agent. The findings highlighted that adjusting solvent ratios significantly impacted reaction rates and product yields, providing insights into more efficient synthetic methodologies .

Mécanisme D'action

The mechanism of action of 4-Oxo-4-phenoxybutanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes enolization, where the keto group is converted to an enol form, which is then oxidized by the reactive species . The exact pathways and molecular targets depend on the specific reaction and conditions.

Comparaison Avec Des Composés Similaires

4-Oxo-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.

4-Oxo-4-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group.

4-Oxo-4-(4-methoxyphenyl)butanoic acid: Contains a methoxyphenyl group.

Uniqueness: 4-Oxo-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the phenoxy group plays a crucial role.

Activité Biologique

4-Oxo-4-phenoxybutanoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential neuroprotective effects. This article explores the biological activity of this compound, supported by various studies and data tables.

Antibacterial Activity

One of the most notable biological activities of this compound derivatives is their effectiveness against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that these compounds can inhibit the enzyme MenB, which is crucial in the menaquinone biosynthesis pathway in bacteria.

Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy is quantified through Minimum Inhibitory Concentration (MIC) values. For instance, a derivative known as methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate demonstrated potent activity with MIC values ranging from 0.35 to 0.75 µg/mL against both drug-sensitive and resistant strains of M. tuberculosis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate | 0.35 - 0.75 | M. tuberculosis |

| 4-Oxo-4-chlorophenylbutenoyl methyl ester | 0.6 - 1.5 | M. tuberculosis |

These findings suggest that the compounds not only inhibit bacterial growth but also potentially target specific metabolic pathways, making them promising candidates for further development as antibacterial agents.

The mechanism underlying the antibacterial activity of these compounds involves the formation of adducts with coenzyme A (CoA). This interaction leads to the inhibition of MenB, thereby disrupting the synthesis of menaquinone, which is essential for bacterial survival .

Case Studies

- In Vivo Studies : In mouse models, treatment with methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate resulted in prolonged survival times and reduced bacterial loads, indicating its potential for therapeutic use against resistant strains of bacteria .

- Kinetic Studies : Kinetic investigations have shown that oxidation reactions involving this compound can significantly affect its biological activity. For example, studies using various oxidants like N-chlorosuccinimide and tripropylammonium fluorochromate have elucidated the reaction kinetics and mechanisms involved in the oxidation processes .

Neuroprotective Potential

Beyond its antibacterial properties, derivatives of this compound are being explored for their neuroprotective effects. Some studies suggest that these compounds may act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Summary of Findings

The biological activity of this compound and its derivatives showcases significant potential in both antibacterial and neuroprotective applications. The following table summarizes key findings from various studies:

| Activity Type | Compound | Key Findings |

|---|---|---|

| Antibacterial | Methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate | MIC: 0.35 - 0.75 µg/mL against M. tuberculosis |

| Neuroprotective | Various derivatives | Potential inhibitors of KYN-3-OHase |

| Oxidation Kinetics | Tripropylammonium fluorochromate | First-order reaction kinetics observed |

Propriétés

IUPAC Name |

4-oxo-4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISIEQIDFFXZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285923 | |

| Record name | 4-oxo-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-68-8 | |

| Record name | NSC43240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.